molecular formula C13H15N3O4 B2798563 2-hydroxy-N-(2-hydroxypropyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886896-16-8

2-hydroxy-N-(2-hydroxypropyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No.: B2798563
CAS No.: 886896-16-8
M. Wt: 277.28
InChI Key: ZJCGKKDFQAVWAQ-UHFFFAOYSA-N
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Description

2-Hydroxy-N-(2-hydroxypropyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a heterocyclic compound characterized by a pyrido[1,2-a]pyrimidine core. This structure incorporates a 4-oxo group, a methyl substituent at position 8, and a hydroxypropyl carboxamide side chain at position 2.

Properties

IUPAC Name

2-hydroxy-N-(2-hydroxypropyl)-8-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4/c1-7-3-4-16-9(5-7)15-12(19)10(13(16)20)11(18)14-6-8(2)17/h3-5,8,17,19H,6H2,1-2H3,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJCGKKDFQAVWAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C(=O)N2C=C1)C(=O)NCC(C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Hydroxy-N-(2-hydroxypropyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a complex heterocyclic compound belonging to the pyrido[1,2-a]pyrimidine family. This class of compounds is known for its diverse biological activities, including anti-inflammatory and anticancer properties. The structural features of this compound, including a hydroxyl group at the 2-position and a carboxamide functional group at the 3-position, contribute to its unique chemical properties and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H16N4O3\text{C}_{13}\text{H}_{16}\text{N}_4\text{O}_3

This structure includes:

  • Pyridine and Pyrimidine Rings : These fused rings are characteristic of the compound's class.
  • Hydroxyl Group : Enhances solubility and potential interactions with biological targets.
  • Carboxamide Group : May play a role in hydrogen bonding and receptor interactions.

Anti-Cancer Properties

Preliminary studies suggest that this compound exhibits significant anticancer activity. Research has indicated that it may inhibit cancer cell proliferation through various mechanisms, including:

  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cell lines, leading to reduced proliferation rates.
  • Apoptosis Induction : It promotes programmed cell death in cancerous cells, which is crucial for effective cancer treatment.

A comparative study using the A549 human lung adenocarcinoma model demonstrated that compounds structurally related to this compound exhibited variable cytotoxicity levels. For instance, modifications in the side chains significantly influenced anticancer activity, with certain derivatives showing enhanced efficacy against A549 cells .

Anti-Inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). In vitro studies have indicated that it can reduce inflammation markers in cell cultures exposed to inflammatory stimuli.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. The following table summarizes some related compounds and their biological activities:

Compound NameStructural FeaturesBiological Activity
2-Hydroxy-N-(2-phenylethyl)-8-methyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamideSimilar core structure with different side chainAnti-cancer properties
Pyrido(3,2-d)pyrimidin derivativesVariations in ring fusionPotential antiviral effects
6-Hydroxy-N-(benzyl) derivativesAltered functional groupsAnti-inflammatory activities

Case Study 1: Anticancer Activity Assessment

In a structured study assessing the anticancer potential of various derivatives, this compound was tested alongside standard chemotherapeutic agents. The results indicated a dose-dependent reduction in viability of A549 cells when treated with this compound compared to controls.

Case Study 2: Inflammation Model

Another study evaluated the anti-inflammatory effects using a model of lipopolysaccharide (LPS)-induced inflammation in macrophages. The compound significantly decreased levels of TNF-alpha and IL-6, suggesting its potential as a therapeutic agent for inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrido[1,2-a]pyrimidine Family

For example:

  • 8-Methyl-4-oxo-pyrido[1,2-a]pyrimidine derivatives : Modifications at the 3-position (e.g., carboxamide vs. ester groups) influence solubility and receptor binding. The hydroxypropyl chain in the target compound may enhance hydrophilicity compared to alkyl or aryl substituents.

Functional Group Comparisons: Hydroxyamide Derivatives

describes 2-hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide (Rip-D) , a benzamide derivative synthesized via condensation of methyl salicylate and phenethylamine. Key differences include:

  • Substituents : The hydroxypropyl group in the target compound introduces a secondary alcohol, whereas Rip-D includes methoxy groups on the phenyl ring. This distinction impacts solubility (hydroxypropyl enhances water solubility) and metabolic stability (methoxy groups may resist oxidation) .

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